molecular formula C10H10ClN B14128646 N-(4-Chlorobenzyl)prop-2-yn-1-amine

N-(4-Chlorobenzyl)prop-2-yn-1-amine

Cat. No.: B14128646
M. Wt: 179.64 g/mol
InChI Key: VRYFQVRFMNXTJS-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)prop-2-yn-1-amine (CAS 15205-32-0) is a chemical compound supplied as a yellow to colorless oil, with a molecular formula of C 10 H 10 ClN and a molecular weight of 179.65 g/mol . For optimal stability, it is recommended that this amine derivative be stored sealed in a dry environment and under refrigeration (2-8°C) . This compound features a propargylamine group, a key functional moiety that is highly valuable in synthetic organic chemistry. Propargylamine-containing structures are widely utilized in metal-catalyzed reactions, including the powerful Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" . This reaction is indispensable for bioconjugation, materials science, and pharmaceutical research for the rapid and reliable assembly of complex molecules. Furthermore, N-substituted propargylamines serve as critical synthetic intermediates and precursors in the development of various nitrogen-containing heterocycles . The structural motif of a propargylamine linked to a chlorobenzyl group makes this compound a versatile building block for medicinal chemistry and drug discovery research. It can be employed in the synthesis of more complex molecules designed to interact with biological targets, such as the 3-benzylpyrrolidine derivatives which have been studied for their potential as protein kinase C inhibitors and dopamine receptor antagonists . Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-yn-1-amine

InChI

InChI=1S/C10H10ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6,12H,7-8H2

InChI Key

VRYFQVRFMNXTJS-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorobenzyl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobenzyl)prop-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (-Cl, -Br) enhance electrophilic reactivity in cross-coupling reactions compared to electron-donating groups (-OCH₃) .
  • Yield Trends : Halogenated derivatives exhibit moderate yields (73–77%), while the parent compound achieves higher yields (90%) due to optimized catalytic conditions .

Amine Backbone Modifications

Compound Name Backbone Structure Yield (%) Key Properties Applications
This compound Propargylamine 90 High reactivity in CO₂ fixation Green chemistry
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride Isopropylamine - Crystalline salt (mp: 193–198°C) Pharmacological studies
N-(4-Chlorobenzyl)prop-2-en-1-amine Allylamine - CAS: 69957-80-8 Supplier availability
N-(tert-butylbenzyl)prop-2-yn-1-amine (57) Propargylamine with tert-butyl 99 Enhanced solubility in nonpolar solvents Photoaffinity labeling

Key Observations :

  • Alkyne vs. Alkene : Propargylamines (C≡C) exhibit superior reactivity in cycloadditions compared to allylamines (C=C) due to strained triple bonds .
  • Salt Formation : Hydrochloride salts (e.g., N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride) improve crystallinity and stability for storage .

Key Observations :

  • Catalytic Efficiency : Pd/Cu systems dominate in cross-coupling reactions, while CuI alone suffices for CO₂ cyclocarboxylation .
  • Scalability : Biotage flash chromatography (SiO₂, EtOAc/pentane) is widely employed for purification .

Q & A

Q. What are the optimized synthetic protocols for N-(4-Chlorobenzyl)prop-2-yn-1-amine, and how can purity be validated?

A high-yield (90%) synthesis involves reacting propargylamine derivatives with 4-chlorobenzyl halides under basic conditions. Purification via column chromatography (e.g., using diethyl ether/isopropyl alcohol/hexane mixtures) is recommended. Purity is validated via 1H^1H and 13C^{13}C NMR spectroscopy, with characteristic peaks at δ 7.28 (aromatic protons), 3.83 (benzyl CH2_2), and 2.28 (alkynyl proton) in CDCl3_3 . Mass spectrometry (MS) and UV spectroscopy further confirm molecular weight and functional group integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR : Assign peaks using 400 MHz 1H^1H and 101 MHz 13C^{13}C spectra, focusing on the alkyne (δ 81.9 and 71.8 ppm in 13C^{13}C) and benzyl groups .
  • Crystallography : For solid-state analysis, use single-crystal X-ray diffraction with SHELX software for structure refinement. WinGX or ORTEP can visualize anisotropic displacement parameters .
  • Computational DFT : Employ hybrid functionals (e.g., B3LYP) to model electronic structure and thermochemical properties, referencing exact exchange corrections for accuracy .

Q. What are the primary reactivity patterns of this compound in organic transformations?

The propargylamine moiety enables:

  • Cyclocarboxylation : Catalytic CO2_2 insertion under green conditions (e.g., Glaser reaction) to form bis-oxazolidinones, with yields >80% .
  • Cyclization : Ti(O-iPr)4_4/EtMgBr-catalyzed intramolecular reactions to synthesize pyrrolidine derivatives .
  • Cross-coupling : Transition metal-catalyzed allylic substitutions for heterocyclic frameworks .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in splitting patterns (e.g., alkynyl proton multiplicity) may arise from solvent effects or dynamic equilibria. Use variable-temperature NMR to probe conformational changes. Cross-validate with computational 1H^1H-13C^{13}C HMBC correlations and DFT-predicted chemical shifts .

Q. What strategies improve diastereoselectivity in cyclocarboxylation reactions involving this compound?

  • Catalyst design : Use Cu(I)/N-heterocyclic carbene (NHC) systems to control stereochemistry during CO2_2 insertion .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.
  • Kinetic analysis : Monitor reaction progress via in situ IR spectroscopy to identify selectivity-determining steps.

Q. How does the electronic nature of the 4-chlorobenzyl group influence reaction pathways?

The electron-withdrawing Cl substituent stabilizes intermediates via resonance and inductive effects. For example:

  • In cyclization reactions, it lowers the activation energy for nucleophilic attack on the alkyne.
  • In catalytic carboxylation, it directs regioselectivity toward the β-carbon of the alkyne .

Q. What computational methods are suitable for studying the compound’s reaction mechanisms?

  • DFT : Use B3LYP/6-31G(d) to map potential energy surfaces for CO2_2 insertion or cyclization steps. Include solvent effects via PCM models .
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions if the compound is used in bioactivity studies .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Storage : Keep under inert atmosphere (N2_2/Ar) at 2–8°C to prevent alkyne polymerization .
  • Hazards : Classified as flammable (GHS H225) and toxic (H302, H314). Use PPE (gloves, goggles) and work in a fume hood .

Key Challenges and Contradictions

  • Crystallization Difficulties : The compound’s oily nature complicates single-crystal growth. Use slow evaporation with hexane/Et2_2O mixtures or co-crystallization agents .
  • Divergent Reactivity : Propargylamine’s dual nucleophilic (amine) and electrophilic (alkyne) sites require careful optimization to avoid side reactions .

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